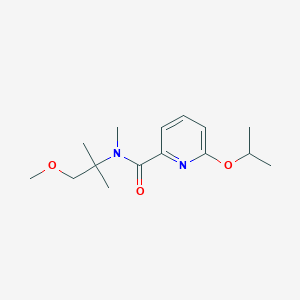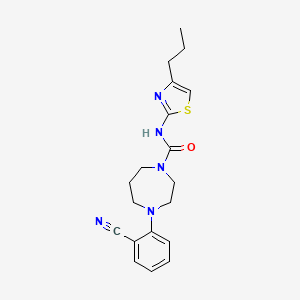![molecular formula C17H23N3O2 B6965034 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B6965034.png)
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine moiety, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated oxadiazole intermediate with a phenol derivative.
Attachment of the piperidine moiety: The final step includes the alkylation of the phenoxy group with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
- 5-Ethyl-3-[[2-(4-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
- 5-Ethyl-3-[[2-(3-ethylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-17-18-16(19-22-17)12-21-15-9-5-4-8-14(15)20-10-6-7-13(2)11-20/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBRIMANPMTJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)COC2=CC=CC=C2N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6964951.png)
![2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone](/img/structure/B6964956.png)

![1-[2-(2-Chloro-4-methoxyphenyl)ethyl]-3-(oxepan-4-yl)urea](/img/structure/B6964968.png)
![1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B6964974.png)

![6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6964992.png)
![3-ethyl-N-[2-(hydroxymethyl)-3-methylbutyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6964998.png)

![2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide](/img/structure/B6965008.png)
![2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6965011.png)
![N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide](/img/structure/B6965028.png)
![1-[3-[(4,5-Dimethoxy-2-phenylphenyl)methylamino]pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B6965042.png)
![4-Methyl-3-[3-oxo-3-[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one](/img/structure/B6965055.png)
